methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C30H33N5O3S2 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 575.20248228 g/mol and the complexity rating of the compound is 830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates
Research by Lim, Song, and Lee (2007) describes the synthesis of methyl 2-amino-3H-1-benzazepine-4-carboxylates and methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from the reaction of N-protected 2-aminobenzaldehydes with methyl acrylate. This process involves Morita-Baylis-Hillman acetates, highlighting a method for creating complex molecules that could be relevant for developing pharmaceuticals or conducting materials science research Lim, Song, & Lee, 2007.
A Facile Four-component Gewald Reaction
Abaee and Cheraghi (2013) demonstrated a four-component Gewald reaction that efficiently produces 2-amino-3-carboxamide derivatives of thiophene. This method, involving ethyl cyanoacetate and elemental sulfur, showcases a versatile approach to synthesizing thiophene derivatives, potentially applicable in creating compounds with specific biological activities Abaee & Cheraghi, 2013.
Thiazolecarboxylic Acid Derivatives Synthesis
Dovlatyan et al. (2004) explored the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives. Their work in acylating and methylation processes offers a glimpse into the synthetic versatility of thiazole derivatives, which are crucial in developing drugs and agrochemicals Dovlatyan et al., 2004.
Mannich Bases from Thiazole Derivatives
Suciu (1971) described the preparation of Mannich bases from thiazole derivatives, which are essential for synthesizing compounds with potential pharmacological properties. This research could be relevant for creating derivatives of the compound with enhanced biological activities Suciu, 1971.
Properties
IUPAC Name |
methyl 2-[[2-[[5-[4-(diethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O3S2/c1-6-17-35-27(22-13-15-23(16-14-22)34(7-2)8-3)32-33-30(35)40-19-25(36)31-28-26(29(37)38-5)24(18-39-28)21-11-9-20(4)10-12-21/h6,9-16,18H,1,7-8,17,19H2,2-5H3,(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIONNHJIYMJGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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